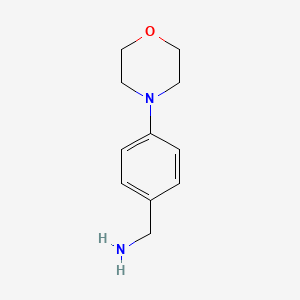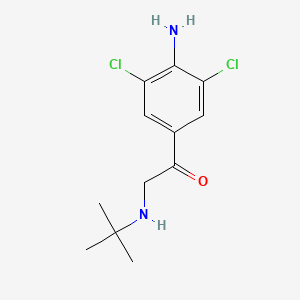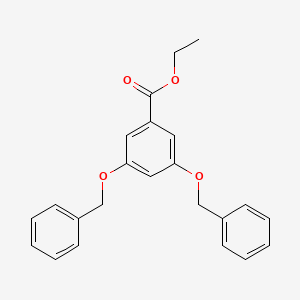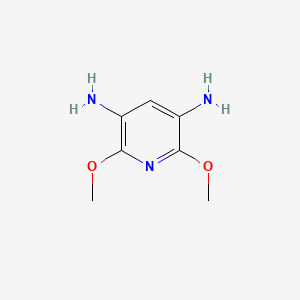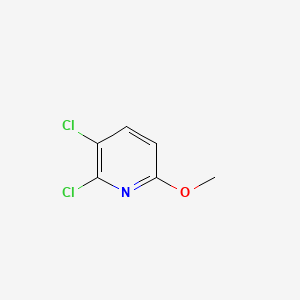
1-Chloro-2-(trifluoromethoxy)benzene
説明
1-Chloro-2-(trifluoromethoxy)benzene is an aryl trifluoromethyl ether . It has a molecular formula of C7H4ClF3O and an average mass of 196.554 Da .
Synthesis Analysis
This compound can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . The process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds has been described in a patent .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a trifluoromethoxy group attached to it . The conformation of (trifluoromethoxy)benzene in the gas phase has been studied by electron diffraction and spectroscopy supplemented with ab initio calculations .Physical and Chemical Properties Analysis
This compound is a liquid at 20°C. It has a boiling point of 102°C, a density of 1.226 g/mL at 25°C, and a refractive index (n20/D) of 1.406 .科学的研究の応用
Halogenation and Stability
1-Chloro-2-(trifluoromethoxy)benzene undergoes controlled chlorination to produce mono-, di-, tri-, and tetrachloro derivatives. These derivatives exhibit good thermal stability at temperatures between 200°–250°. The configurations of these products have been determined using 1H and 19F nuclear magnetic resonance (NMR), indicating their potential for further chemical analysis and applications (Herkes, 1977).
Catalytic Applications
This compound is used in rhenium-catalyzed trifluoromethylation of aromatic and heteroaromatic compounds, forming products in up to 77% yield. This indicates its utility in fine chemical synthesis, especially in the formation of regioisomers in substituted and heteroaromatic substrates (Mejía & Togni, 2012).
Synthetic Intermediates
The compound serves as a key intermediate in various synthetic routes. For example, treatment with lithium diisopropylamide at specific temperatures generates bromo-(trifluoromethoxy)phenyllithium intermediates, which are crucial in synthesizing naphthalenes and other complex organic compounds (Schlosser & Castagnetti, 2001).
Material Science
In material science, it is used in the synthesis of novel fluorine-containing polyetherimide, indicating its utility in developing advanced materials with specific properties like thermal stability and chemical resistance (Yu Xin-hai, 2010).
Organic Chemistry Reactions
Its derivatives are used in organic chemistry reactions like Friedel-Crafts alkylation, indicating its importance in the synthesis of complex organic molecules (Segi et al., 1982).
作用機序
Target of Action
It is known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.
Mode of Action
1-Chloro-2-(trifluoromethoxy)benzene is a reagent used in organic synthesis . It is likely to interact with its targets through chemical reactions, leading to the formation of new compounds.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is used in. As a reagent in organic synthesis, it contributes to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the rate and outcome of the reactions it is involved in.
Safety and Hazards
特性
IUPAC Name |
1-chloro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRLCYJRHKUVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382290 | |
| Record name | 2-(Trifluoromethoxy)chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450-96-4 | |
| Record name | 2-(Trifluoromethoxy)chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-2-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




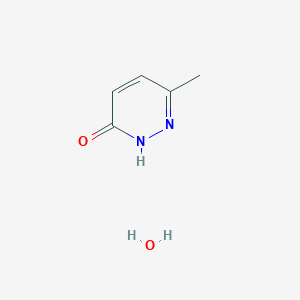
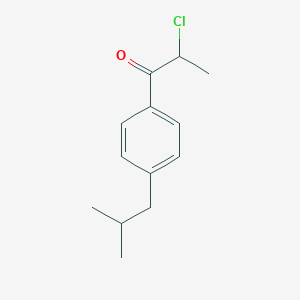
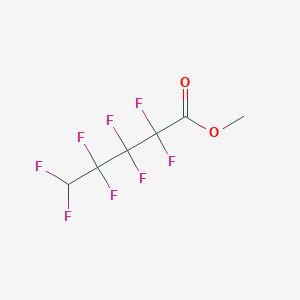
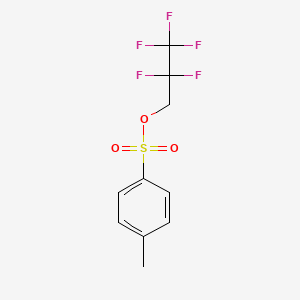
![[2-(2-Thienyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1586928.png)
